10-chloro-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-chloro-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a useful research compound. Its molecular formula is C17H13ClF2N2OS and its molecular weight is 366.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 10-chloro-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a member of the oxadiazole family, which has garnered attention due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological activities, particularly focusing on its efficacy against various diseases.
Synthesis
The synthesis of this compound typically involves multiple steps, including cyclo-condensation reactions. The starting materials often include substituted anilines and various halogenated compounds. For instance, modifications of the 3,4-difluoroaniline moiety have been shown to influence the biological activity significantly. The introduction of halide substitutions can enhance or diminish the compound's efficacy against specific targets such as P2X3 receptors .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of halogen atoms (like chlorine and fluorine) on the aromatic rings significantly affects the compound's biological activity. For example, in a comparative study:
Compound | R1 | R2 | R3 | R4 | hP2X3R IC50 (nM) |
---|---|---|---|---|---|
KCB-77033 | CH₃ | H | F | F | 1030 ± 73 |
10a | CH₃ | H | H | F | 4910 ± 821 |
10b | CH₃ | H | H | Cl | 3720 ± 731 |
This table illustrates that while KCB-77033 exhibits potent antagonistic activity at low concentrations, modifications such as those seen in compounds 10a and 10b lead to a significant increase in IC50 values, indicating reduced potency .
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit promising anticancer properties. In vitro assays have shown that certain synthesized oxadiazole compounds induce apoptosis in cancer cell lines such as LN229 glioblastoma cells. The mechanisms involve DNA damage and subsequent activation of apoptotic pathways .
Anti-Diabetic Activity
In vivo studies using genetically modified Drosophila melanogaster models have indicated that specific derivatives of oxadiazoles can significantly lower glucose levels, suggesting potential anti-diabetic effects. These findings highlight the therapeutic promise of these compounds in managing diabetes .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of these compounds to various biological targets. For instance, docking studies revealed that certain derivatives exhibit strong interactions with protein targets involved in cancer progression and diabetes management. The stability of these interactions was confirmed through molecular dynamics simulations .
Case Study 1: Anticancer Efficacy
A recent investigation into a series of oxadiazole derivatives revealed that compound 5b showed significant activity against glioblastoma cells. The study utilized both cytotoxic assays and colony formation assays to assess the efficacy of these compounds. Results indicated a marked reduction in cell viability and increased apoptosis rates compared to control groups .
Case Study 2: Anti-Diabetic Properties
Another study focused on the anti-diabetic potential of oxadiazole derivatives demonstrated that compounds 5d and 5f effectively reduced glucose levels in Drosophila models. This was attributed to their ability to enhance insulin sensitivity and modulate glucose metabolism pathways .
属性
IUPAC Name |
6-chloro-10-(3,4-difluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF2N2OS/c1-17-8-14(10-3-2-4-11(18)15(10)23-17)21-16(24)22(17)9-5-6-12(19)13(20)7-9/h2-7,14H,8H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWAZECFGBGHIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C(=CC=C3)Cl)NC(=S)N2C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。